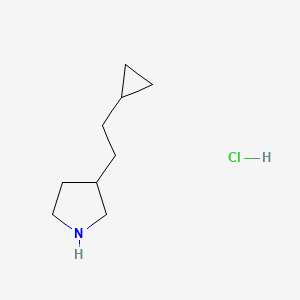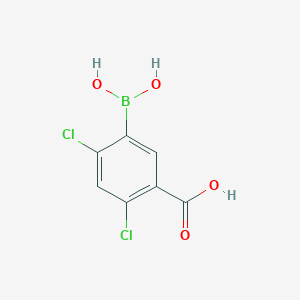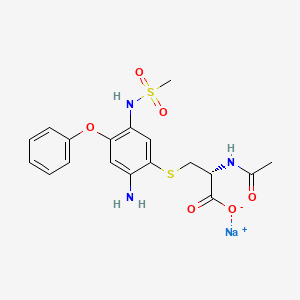
3-(2-Cyclopropylethyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
“3-(2-Cyclopropylethyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C9H18ClN and a molecular weight of 175.7 g/mol. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in “3-(2-Cyclopropylethyl)pyrrolidine hydrochloride” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrrolidine compounds, including “3-(2-Cyclopropylethyl)pyrrolidine hydrochloride”, can undergo various chemical reactions. The influence of steric factors on biological activity is often investigated, along with the structure–activity relationship (SAR) of the studied compounds .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The pyrrolidine ring, a core structure in “3-(2-Cyclopropylethyl)pyrrolidine hydrochloride”, is widely utilized in medicinal chemistry to create compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp³-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound can serve as a versatile scaffold for novel biologically active compounds, with potential applications in developing treatments for a variety of health conditions.
Structure-Activity Relationship (SAR) Studies
Steric factors significantly influence the biological activity of compounds. The pyrrolidine ring’s non-planarity and pseudorotation phenomena can affect how drug candidates bind to enantioselective proteins. Researchers can use “3-(2-Cyclopropylethyl)pyrrolidine hydrochloride” to study the impact of different stereoisomers and spatial orientations of substituents on the biological profile of drug candidates .
Scaffold Hopping in Medicinal Chemistry
Scaffold hopping involves discovering structurally novel compounds starting from known active compounds by modifying the central core structure. “3-(2-Cyclopropylethyl)pyrrolidine hydrochloride” can be used as a starting point for generating new pharmacological properties through different synthetic routes .
Conformational Restriction for Drug Potency
Modern drug design often seeks to increase molecular saturation to improve the success rate of compound translation to the clinic. The bicyclic nature of “3-(2-Cyclopropylethyl)pyrrolidine hydrochloride” allows for conformational restriction, which can enhance receptor/ligand complementarity and potentially lead to more potent drug candidates .
Physicochemical Parameter Optimization
Comparing the physicochemical parameters of pyrrolidine with aromatic pyrrole and cyclopentane can help optimize drug candidates’ physicochemical properties. “3-(2-Cyclopropylethyl)pyrrolidine hydrochloride” can be used to modify solubility, lipophilicity, and metabolic stability, which are critical factors in drug development .
Enantioselective Synthesis
The stereogenicity of carbons in the pyrrolidine ring makes “3-(2-Cyclopropylethyl)pyrrolidine hydrochloride” an excellent candidate for enantioselective synthesis. This can lead to the development of drugs with a specific biological profile due to the different binding modes to proteins .
Exploration of Nitrogen Heterocycles
Nitrogen heterocycles are a significant structural component of pharmaceuticals. The pyrrolidine core in “3-(2-Cyclopropylethyl)pyrrolidine hydrochloride” represents one of the most frequently used secondary amines in organic synthesis and medicinal chemistry. Its application can contribute to the exploration and expansion of nitrogen heterocycle-based drugs .
Bioactive Molecule Development
The pyrrolidine ring’s presence in bioactive molecules with target selectivity is notable. “3-(2-Cyclopropylethyl)pyrrolidine hydrochloride” can be instrumental in the development of new bioactive molecules that selectively target specific biological pathways or receptors .
Safety and Hazards
While specific safety and hazard data for “3-(2-Cyclopropylethyl)pyrrolidine hydrochloride” are not available, it’s important to handle all chemical substances with care. Pyrrolidine, a related compound, is known to be flammable and can cause severe skin burns and eye damage . Hydrochloric acid, another related compound, may be corrosive to metals and can cause respiratory irritation .
Zukünftige Richtungen
The future of pyrrolidine compounds in drug discovery is promising. The versatility of the pyrrolidine scaffold allows medicinal chemists to design new compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a common feature in these types of compounds, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This allows for different binding modes to enantioselective proteins .
Biochemical Pathways
It’s worth noting that the pyrrolidine ring is a versatile scaffold for novel biologically active compounds .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s worth noting that the structure-activity relationship (sar) of compounds with a pyrrolidine ring can be influenced by steric factors .
Eigenschaften
IUPAC Name |
3-(2-cyclopropylethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-8(1)3-4-9-5-6-10-7-9;/h8-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKPYGNBTIWHAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyclopropylethyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid](/img/structure/B1485372.png)
![1-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485374.png)
![3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485375.png)


![1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1485378.png)

![4-[1-(3-methylbutyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1485381.png)
![4-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485382.png)
![(2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485383.png)


![trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485393.png)